N-Acetylcochinol-O-phosphate

Catalog No.
S548136
CAS No.
219923-05-4
M.F
C20H24NO8P
M. Wt
437.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylcochinol-O-phosphate

CAS Number

219923-05-4

Product Name

N-Acetylcochinol-O-phosphate

IUPAC Name

[(8S)-8-acetamido-13,14,15-trimethoxy-5-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl] dihydrogen phosphate

Molecular Formula

C20H24NO8P

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C20H24NO8P/c1-11(22)21-16-8-5-12-9-17(26-2)19(27-3)20(28-4)18(12)14-7-6-13(10-15(14)16)29-30(23,24)25/h6-7,9-10,16H,5,8H2,1-4H3,(H,21,22)(H2,23,24,25)/t16-/m0/s1

InChI Key

UGBMEXLBFDAOGL-INIZCTEOSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD6126; AZD 6126; AZD-6126; ANG453; ANG-453; ANG 453.

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC

Description

The exact mass of the compound N-Acetylcochinol-O-phosphate is 437.12395 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.3

Exact Mass

437.12395

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GBO3S6M9W7

Pharmacology

Vascular Disrupting Agent ZD6126 is a water-soluble phosphate prodrug of N-acetylcolchinol with potential antiangiogenesis and antineoplastic activities. ZD-6126 is converted in vivo into N-acetylcolchinol. N-acetylcolchinol binds to and destabilizes the tubulin cytoskeleton of endothelial cells in tumor blood vessels, which may result in tumor endothelial cell apoptosis, the selective occlusion of tumor blood vessels, cessation of tumor blood flow, and tumor necrosis.

Other CAS

219923-05-4

Wikipedia

ZD6126

Dates

Modify: 2023-07-15
1: Eichhorn ME, Klotz LV, Luedemann S, Strieth S, Kleespies A, Preissler G, Lindner M, Jauch KW, Reiser MF, Clevert DA. Vascular targeting tumor therapy: Non-invasive contrast enhanced ultrasound for quantitative assessment of tumor microcirculation. Cancer Biol Ther. 2010 May 8;9(10). [Epub ahead of print] PubMed PMID: 20234173.
2: Wang H, Li J, Chen F, De Keyzer F, Yu J, Feng Y, Nuyts J, Marchal G, Ni Y. Morphological, functional and metabolic imaging biomarkers: assessment of vascular-disrupting effect on rodent liver tumours. Eur Radiol. 2010 Aug;20(8):2013-26. Epub 2010 Feb 25. PubMed PMID: 20182730.
3: Elice F, Rodeghiero F, Falanga A, Rickles FR. Thrombosis associated with angiogenesis inhibitors. Best Pract Res Clin Haematol. 2009 Mar;22(1):115-28. Review. PubMed PMID: 19285278.
4: Fens MH, Hill KJ, Issa J, Ashton SE, Westwood FR, Blakey DC, Storm G, Ryan AJ, Schiffelers RM. Liposomal encapsulation enhances the antitumour efficacy of the vascular disrupting agent ZD6126 in murine B16.F10 melanoma. Br J Cancer. 2008 Oct 21;99(8):1256-64. Epub 2008 Sep 16. PubMed PMID: 18797467; PubMed Central PMCID: PMC2570501.
5: Valentini G, D'Andrea C, Ferrari R, Pifferi A, Cubeddu R, Martinelli M, Natoli C, Ubezio P, Giavazzi R. In vivo measurement of vascular modulation in experimental tumors using a fluorescent contrast agent. Photochem Photobiol. 2008 Sep-Oct;84(5):1249-56. Epub 2008 Apr 12. PubMed PMID: 18422875.
6: Partridge EA, D'Souza RA, Lenz EM, Smith SM, Clarkson-Jones J, Roberts DW. Disposition and metabolism of the colchicine derivative [14C]-ZD6126 in rat and dog. Xenobiotica. 2008 Apr;38(4):399-421. PubMed PMID: 18340564.
7: Cai SX. Small molecule vascular disrupting agents: potential new drugs for cancer treatment. Recent Pat Anticancer Drug Discov. 2007 Jan;2(1):79-101. Review. PubMed PMID: 18221055.
8: LoRusso PM, Gadgeel SM, Wozniak A, Barge AJ, Jones HK, DelProposto ZS, DeLuca PA, Evelhoch JL, Boerner SA, Wheeler C. Phase I clinical evaluation of ZD6126, a novel vascular-targeting agent, in patients with solid tumors. Invest New Drugs. 2008 Apr;26(2):159-67. Epub 2008 Jan 25. PubMed PMID: 18219445.
9: Gould S, Westwood FR, Curwen JO, Ashton SE, Roberts DW, Lovick SC, Ryan AJ. Effect of pretreatment with atenolol and nifedipine on ZD6126-induced cardiac toxicity in rats. J Natl Cancer Inst. 2007 Nov 21;99(22):1724-8. Epub 2007 Nov 13. PubMed PMID: 18000220.
10: Mocanu JD, Yip KW, Skliarenko J, Shi W, Busson P, Lo KW, Bastianutto C, Liu FF. Imaging and modulating antisense microdistribution in solid human xenograft tumor models. Clin Cancer Res. 2007 Oct 1;13(19):5935-41. PubMed PMID: 17908990.

Explore Compound Types